A Technical Guide to the Physicochemical Properties of Flazasulfuron
A Technical Guide to the Physicochemical Properties of Flazasulfuron
A Note on Chemical Identification: This guide focuses on the herbicide Flazasulfuron (CAS RN: 104040-78-0). The initial query for CAS RN 17635-40-4 identifies a different, simpler molecule (2-methoxy-1,3,5-triazine). Given the request for an in-depth guide for research and development professionals, this document addresses the compound with extensive agricultural application and a comprehensive dataset, Flazasulfuron, assuming an error in the originally provided CAS number.
Introduction
Flazasulfuron is a selective, systemic sulfonylurea herbicide used for pre- and post-emergence control of a wide spectrum of grass, broad-leaved weeds, and sedges.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., it is applied in settings such as warm-season turf, vineyards, and sugarcane cultivation.[3] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants, which leads to the cessation of cell division and plant growth.[1]
For researchers, formulation chemists, and environmental scientists, a thorough understanding of Flazasulfuron's physicochemical properties is paramount. These parameters govern its behavior from manufacturing and formulation to application, environmental fate, and toxicological profile. This guide provides a consolidated overview of Flazasulfuron's key physical and chemical properties, solubility characteristics, and the standard methodologies used to determine these essential data points.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and intrinsic properties is the foundation of all subsequent research and development.
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IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea[2]
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CAS Name: N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide[2]
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CAS Registry Number: 104040-78-0[1]
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Molecular Formula: C₁₃H₁₂F₃N₅O₅S[4]
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Molecular Weight: 407.32 g/mol [4]
The core physicochemical properties of Flazasulfuron are summarized in the table below. These values are critical for predicting its behavior in various matrices.
Table 1: Summary of Flazasulfuron Physicochemical Properties
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Physical State | White crystalline powder/solid | - | [2] |
| Melting Point | 164-166 | °C | [5] |
| Density | ~1.56 | g/cm³ | [5] |
| Vapor Pressure | <0.013 | mPa (at 25°C) | [3] |
| Dissociation Constant (pKa) | 4.6 (at 24°C) | - | [5] |
| Octanol-Water Partition Coeff. (Log P) | 1.08 | - |[5] |
Field-Proven Insights:
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Low Volatility: The very low vapor pressure indicates that Flazasulfuron is non-volatile.[2] This property is advantageous in agricultural applications, as it minimizes loss to the atmosphere during and after spraying, ensuring more of the active ingredient reaches the target weeds.
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Weak Acid Character: With a pKa of 4.6, Flazasulfuron is a weak acid.[5] This is a defining characteristic of sulfonylurea herbicides. Its degree of ionization, and therefore its solubility and mobility, will be significantly influenced by the pH of the surrounding medium (e.g., soil water, spray tank solution).
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Bioaccumulation Potential: The octanol-water partition coefficient (Log P) is a key indicator of a substance's lipophilicity and potential to bioaccumulate in organisms. A Log P value of 1.08 suggests a low tendency for bioaccumulation, as the compound does not strongly favor partitioning into fatty tissues.[5]
Section 2: Solubility Profile
Solubility is a critical parameter that dictates how a herbicide can be formulated (e.g., as a soluble concentrate, wettable powder, or water-dispersible granule) and its bioavailability and mobility in the environment.
Table 2: Solubility of Flazasulfuron in Water and Organic Solvents
| Solvent | Temperature (°C) | Solubility | Unit | Source(s) |
|---|---|---|---|---|
| Water (pH 5) | 25 | 0.027 | g/L | [6] |
| Water (pH 7) | 25 | 2.1 | g/L | [6] |
| Acetone | 25 | 22.7 | g/L | [6] |
| Methanol | 25 | 4.2 | g/L | [6] |
| Ethyl Acetate | 25 | 6.9 | g/L | [6] |
| Dichloromethane | 25 | 22.1 | g/L | [6] |
| Toluene | 25 | 0.56 | g/L | [6] |
| n-Hexane | 25 | 0.0005 | g/L |[6] |
Expert Analysis of Solubility Data:
The solubility of Flazasulfuron is highly dependent on pH, a direct consequence of its weak acid nature.[2] At pH values below its pKa (4.6), the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule deprotonates to form a more polar, anionic species, leading to a dramatic increase in water solubility. This is clearly demonstrated by the nearly 80-fold increase in solubility from pH 5 (27 mg/L) to pH 7 (2100 mg/L).[6]
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Causality in Formulation: This pH-dependent solubility is a crucial consideration for formulation scientists. To create a stable water-dispersible granule (WG) or suspension concentrate (SC), the pH of the formulation must be carefully controlled to prevent the active ingredient from either precipitating out or degrading.
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Environmental Implications: In the environment, the pH of soil and surface water will dictate Flazasulfuron's mobility. In acidic soils, it will be less soluble and more likely to bind to soil organic matter, whereas in neutral to alkaline soils, its higher solubility increases its potential for leaching or runoff.
Flazasulfuron exhibits moderate to good solubility in polar organic solvents like acetone and dichloromethane, and very low solubility in nonpolar solvents like n-hexane.[6] This profile is typical for a molecule with its combination of polar functional groups and aromatic rings.
Section 3: Standardized Methodologies for Property Determination
To ensure data is reliable and comparable across different laboratories and regulatory submissions, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for testing chemicals.
Protocol 3.1: Determination of Aqueous Solubility (Flask Method)
This protocol is based on the OECD Guideline 105 (Water Solubility) and is suitable for substances with solubility above 10⁻² g/L, which applies to Flazasulfuron at neutral pH.[7][8]
Step-by-Step Methodology:
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System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7). Maintain the solution in a thermostatically controlled water bath at the test temperature (e.g., 25 ± 0.5 °C).
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Addition of Test Substance: Add an excess amount of Flazasulfuron to a flask containing the buffered solution. The excess is critical to ensure that a saturated solution is achieved.
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Equilibration: Vigorously stir the mixture in the constant temperature bath. The time required to reach equilibrium must be determined in a preliminary test but is typically 24 to 48 hours. This step ensures the dissolution process has reached its maximum point.
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Phase Separation: After equilibration, cease stirring and allow the mixture to stand for a sufficient period (e.g., 24 hours) to allow undissolved material to sediment. For colloidal suspensions, centrifugation or filtration may be necessary to separate the solid and aqueous phases.[9]
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Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.
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Concentration Analysis: Determine the concentration of Flazasulfuron in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: Repeat the process with at least two more flasks to ensure the results are reproducible. The measured concentrations should not differ by more than 30% to be considered valid.
Diagram of the Aqueous Solubility (Flask Method) Workflow:
Sources
- 1. Flazasulfuron - Wikipedia [en.wikipedia.org]
- 2. Flazasulfuron (Ref: OK 1166) [sitem.herts.ac.uk]
- 3. iskbc.com [iskbc.com]
- 4. scbt.com [scbt.com]
- 5. Flazasulfuron | 104040-78-0 [chemicalbook.com]
- 6. Flazasulfuron [CAS:104040-78-0] 100 ug/ml in Acet... [cpachem.com]
- 7. oecd.org [oecd.org]
- 8. OECD 105 - Phytosafe [phytosafe.com]
- 9. filab.fr [filab.fr]
